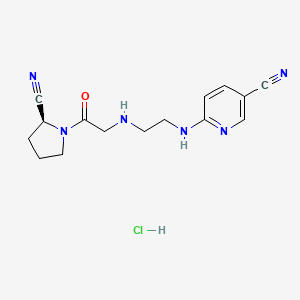

NVP-DPP-728 monohydrochloride

Description

Role of Dipeptidyl Peptidase IV (CD26; E.C. 3.4.14.5) in Peptide Metabolism

DPP-IV is a type II transmembrane glycoprotein (B1211001) with a broad distribution in tissues and is also found in a soluble form in bodily fluids like plasma. researchgate.netpnas.orgoup.com Its primary function revolves around its catalytic activity, which involves the cleavage of a wide range of peptides. oup.comimrpress.com This enzymatic action can lead to the inactivation, activation, or alteration of the biological activity of its substrates. nih.govbohrium.com

Substrate Specificity and Cleavage Mechanisms of DPP-IV

DPP-IV exhibits a specific preference for cleaving Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains. sld.cucsic.es However, it can also cleave peptides with other small residues like glycine, serine, valine, or leucine (B10760876) in the penultimate position, albeit at a slower rate. frontiersin.orgnih.gov The enzyme is unable to cleave substrates that have a proline residue in the third position. frontiersin.org The cleavage mechanism involves a catalytic triad (B1167595) within the enzyme's active site that facilitates the hydrolysis of the peptide bond. pnas.orgbohrium.com This process can either inactivate the peptide or, in some cases, generate a new bioactive ligand with different receptor selectivity or function. nih.gov

Physiological Significance of DPP-IV Activity

The physiological importance of DPP-IV is extensive, given the diverse nature of its substrates. It is a key regulator of glucose homeostasis through its inactivation of incretin (B1656795) hormones. researchgate.netmdpi.com Beyond its role in metabolism, DPP-IV is involved in the immune system, where it can act as a co-stimulatory molecule for T-cell activation, a function that appears to be independent of its enzymatic activity. frontiersin.orgnih.gov Altered DPP-IV activity has been associated with various conditions, including metabolic diseases, inflammatory disorders, and even cancer. sld.cumdpi.comimrpress.com

Incretin Hormones and Glucose Homeostasis

The incretin effect, the phenomenon where oral glucose elicits a greater insulin (B600854) response than intravenous glucose, is primarily mediated by two key hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govimrpress.com These hormones are central to maintaining glucose balance.

Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)

GLP-1 and GIP are secreted by intestinal endocrine cells in response to nutrient ingestion. scispace.com They act on pancreatic β-cells to enhance glucose-dependent insulin secretion. mdpi.commdpi.com GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, further contributing to the lowering of blood glucose levels. mdpi.commdpi.com GIP is considered the more potent incretin in stimulating insulin secretion. mdpi.com

Role of DPP-IV in Incretin Inactivation and Half-Life Regulation

Both GLP-1 and GIP are major physiological substrates for DPP-IV. frontiersin.orgmdpi.com The enzyme rapidly cleaves and inactivates these hormones in the bloodstream, resulting in a very short biological half-life. nih.govbohrium.com This rapid inactivation by DPP-IV is a critical factor limiting the physiological actions of endogenous incretins. nih.gov

Theoretical Basis for DPP-IV Inhibition in Metabolic Research

The rapid degradation of incretin hormones by DPP-IV led to the hypothesis that inhibiting this enzyme could be a viable therapeutic strategy for conditions like type 2 diabetes. The rationale is that by blocking DPP-IV, the half-life and circulating levels of active GLP-1 and GIP would increase, thereby enhancing their beneficial effects on glucose control. ontosight.aiimrpress.com

The chemical compound NVP-DPP-728 monohydrochloride was developed as a potent and selective inhibitor of DPP-IV. ontosight.aibiosynth.com Research involving this compound has been pivotal in validating the theoretical basis of DPP-IV inhibition. Studies have shown that NVP-DPP-728 effectively blocks the degradation of incretin hormones, leading to improved insulin response and glucose tolerance in preclinical models. nih.govjst.go.jp

One key study investigated the effects of NVP-DPP-728 in aged rats. The research demonstrated that the compound improved glucose tolerance and potentiated the early insulin response in rats with normal DPP-IV activity. nih.govjst.go.jp Conversely, in a strain of rats genetically deficient in DPP-IV, NVP-DPP-728 had no effect, confirming that its mechanism of action is directly tied to the inhibition of this specific enzyme. nih.govjst.go.jp These findings provided strong evidence that inhibiting plasma DPP-IV activity directly leads to an increase in the action of endogenous incretins, thereby improving glucose metabolism. nih.gov

Further kinetic studies have detailed the specific interactions between NVP-DPP-728 and the DPP-IV enzyme. It was found to be a slow-binding inhibitor, forming a reversible complex with the enzyme. nih.gov The nitrile group at the 2-pyrrolidine position of the NVP-DPP-728 molecule was identified as being crucial for its high inhibitory potency. nih.gov

Table 1: Research Findings on NVP-DPP-728 Monohydrochloride

| Finding | Organism/System | Outcome | Reference |

|---|---|---|---|

| Improved glucose tolerance and potentiated early insulin response | Aged DPP-IV positive rats | Amelioration of age-related decline in glucose metabolism | nih.govjst.go.jp |

| No effect on glucose tolerance | Aged DPP-IV deficient rats | Confirmed direct inhibition of DPP-IV as the mechanism of action | nih.govjst.go.jp |

| Potent, slow-binding inhibitor of human DPP-IV | In vitro (human enzyme) | Ki of 11 nM, forms a reversible complex | nih.gov |

| Reduced plasma glucagon concentration | Cats | Suggests a role in regulating glucagon levels independent of insulin | scispace.com |

| Inhibits degradation of GLP-1 | In vivo | Potentiates insulin release in response to glucose | scispace.comnih.gov |

Augmentation of Endogenous Incretin Action

The principal mechanism of action of DPP-IV inhibitors is the prevention of the degradation of active GLP-1 and GIP. nih.govglucagon.com This leads to an increase in the circulating levels and prolongs the half-life of these hormones. nih.gov Preclinical studies with NVP-DPP-728 demonstrated this effect by showing a significant increase in the proportion of intact, biologically active GLP-1 and GIP after its administration. bioscientifica.com In one study involving conscious dogs, NVP-DPP-728 treatment, which inhibited over 90% of plasma DPP-IV activity, led to a dramatic increase in the percentage of intact GIP (from 22.6% to 92.5%) and intact GLP-1 (from 10.1% to 99.0%) following a meal. bioscientifica.com This augmentation of active incretins is directly linked to the downstream physiological effects observed with DPP-IV inhibition. glucagon.com

Impact on Pancreatic Beta-Cell Function and Preservation

The enhanced action of incretins, particularly GLP-1, has a significant positive impact on pancreatic beta-cell function. GLP-1 is known to stimulate glucose-dependent insulin secretion. nih.gov Preclinical research with early DPP-IV inhibitors, including NVP-DPP-728, has consistently shown an improvement in beta-cell responsiveness. In aged rats, NVP-DPP-728 was found to potentiate the early insulin response to an oral glucose challenge. researchgate.net Furthermore, long-term studies in animal models have suggested a role for DPP-IV inhibitors in the preservation of beta-cell mass. glucagon.com Chronic treatment with a sitagliptin (B1680988) analog, a later-generation DPP-IV inhibitor, was shown to significantly increase beta-cell mass and improve islet architecture in a mouse model of type 2 diabetes. diabetesjournals.org While direct evidence in humans remains more challenging to obtain, these preclinical findings with early inhibitors like NVP-DPP-728 were crucial in highlighting the potential for beta-cell preservation. imrpress.com

Historical Context of DPP-IV Inhibitor Development in Preclinical Studies

The journey to develop clinically effective DPP-IV inhibitors began with the identification of DPP-IV as the enzyme responsible for incretin inactivation in the 1990s. nih.gov This discovery sparked extensive research into finding small molecules that could selectively block this enzyme.

Emergence of Small Molecule DPP-IV Inhibitors

The first inhibitors of DPP-IV were characterized in the late 1980s and early 1990s, initially as research tools. wikipedia.org The development of orally active, small molecule inhibitors suitable for in vivo studies marked a significant turning point. Among the early frontrunners were compounds like P32/98 (isoleucine thiazolidide) and NVP-DPP-728. wikipedia.org These early molecules were instrumental in establishing the proof of concept that DPP-IV inhibition could be a viable therapeutic approach. NVP-DPP-728, a cyanopyrrolidine derivative developed by Novartis, was noted for its high potency and selectivity. wikipedia.org The first clinical study demonstrating the glucose-lowering efficacy of a DPP-IV inhibitor in patients was conducted with NVP-DPP-728. frontiersin.org

Preclinical Landscape of Early DPP-IV Inhibitors

The preclinical landscape of early DPP-IV inhibitors was characterized by extensive in vitro and in vivo testing in various animal models. These studies aimed to understand the mechanism of action, efficacy, and selectivity of these novel compounds. NVP-DPP-728 was shown to be a potent and selective inhibitor with a Ki of 11 nM and an IC50 of 14 nM for DPP-IV. rndsystems.comadooq.com Preclinical studies in Zucker rats, a model of insulin resistance, demonstrated that oral administration of NVP-DPP-728 improved glucose tolerance and amplified the insulin response to a glucose challenge. nih.gov Similarly, another early inhibitor, P32/98, showed efficacy in improving glucose tolerance in diabetic ZDF rats. portico.org These foundational preclinical studies with compounds like NVP-DPP-728 and P32/98 provided the critical evidence needed to advance the field of DPP-IV inhibition into clinical development, ultimately leading to the approval of a new class of therapeutic agents. nih.gov

Compound Information

| Compound Name |

| NVP-DPP-728 monohydrochloride |

| Dipeptidyl Peptidase IV (DPP-IV) |

| Glucagon-like peptide-1 (GLP-1) |

| Glucose-dependent insulinotropic polypeptide (GIP) |

| P32/98 (Isoleucine thiazolidide) |

| Sitagliptin |

| Vildagliptin |

| Saxagliptin |

| Alogliptin |

| Linagliptin |

Preclinical Data for NVP-DPP-728

| Parameter | Value | Species/Model | Reference |

| Ki | 11 nM | Human DPP-IV | rndsystems.comadooq.com |

| IC50 | 14 nM | Human DPP-IV | rndsystems.comadooq.com |

| Effect on Incretins | Increased intact GLP-1 and GIP | Conscious Dogs | bioscientifica.com |

| Effect on Insulin | Potentiated early insulin response | Aged Rats | researchgate.net |

| Effect on Glucagon | Significantly reduced glucagon output | Healthy Cats | scispace.com |

| Effect on Glucose Tolerance | Improved glucose tolerance | Obese Zucker Rats | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

440644-05-3 |

|---|---|

Molecular Formula |

C15H19ClN6O |

Molecular Weight |

334.80 g/mol |

IUPAC Name |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C15H18N6O.ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);1H/t13-;/m0./s1 |

InChI Key |

YIQLRJNHYHVHGU-ZOWNYOTGSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl |

Canonical SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl |

Origin of Product |

United States |

Nvp Dpp 728 Monohydrochloride: Molecular and Mechanistic Investigations

Identification and Classification

NVP-DPP-728 is a synthetically derived chemical entity with a specific molecular architecture that dictates its biological activity. Its classification is rooted in its chemical framework and its functional role as an enzyme inhibitor.

N-Substituted-Glycyl-2-Cyanopyrrolidide Framework

NVP-DPP-728 is chemically identified as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine. nih.gov This structure places it within the class of N-substituted-glycyl-2-cyanopyrrolidide compounds. nih.govdrugbank.com The core of this framework is a pyrrolidine (B122466) ring with a cyano group at the 2-position, a feature determined to be crucial for its potent inhibitory activity. nih.gov The L-configuration of this cyanopyrrolidide moiety is essential for maximal activity. nih.gov

Classification as a Dipeptidyl-Peptidase IV Inhibitor

Based on its functional properties, NVP-DPP-728 is classified as a potent, selective, and reversible inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). medchemexpress.comchemsrc.comnih.govmedchemexpress.com DPP-IV is a serine protease involved in the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). medchemexpress.comnih.gov By inhibiting DPP-IV, NVP-DPP-728 prevents the inactivation of these hormones. medchemexpress.comchemsrc.comnih.gov The inhibition is described as nitrile-dependent and consistent with a two-step mechanism, suggesting the formation of a reversible, nitrile-dependent complex with the enzyme. nih.govresearchgate.net

Enzyme Kinetics and Inhibition Mechanism

The inhibitory action of NVP-DPP-728 has been characterized through detailed enzyme kinetic studies, focusing on its interaction with human dipeptidyl peptidase IV.

Inhibition of Human Dipeptidyl Peptidase IV Amidolytic Activity

NVP-DPP-728 demonstrates a high affinity and specific binding to human DPP-IV, effectively blocking its amidolytic activity. This interaction has been quantified by determining its inhibitory potency and binding kinetics.

Inhibitory Potency (K_i Value)

The inhibitory potency of NVP-DPP-728 against human DPP-IV is defined by its inhibition constant (K_i). Studies have consistently determined this value to be 11 nM. nih.govmedchemexpress.comchemsrc.commedchemexpress.comtocris.com This low nanomolar K_i value signifies a high affinity of the inhibitor for the enzyme.

Inhibitory Potency of NVP-DPP-728

| Parameter | Value | Target Enzyme |

|---|

Binding Kinetics (k_on and k_off Values)

The dynamics of the interaction between NVP-DPP-728 and human DPP-IV are further elucidated by its binding kinetics, specifically the association rate constant (k_on) and the dissociation rate constant (k_off). NVP-DPP-728 is characterized as a slow-binding inhibitor. nih.gov

The reported kinetic values are:

k_on (Association Rate): 1.3 x 10⁵ M⁻¹s⁻¹ nih.govresearchgate.net

k_off (Dissociation Rate): 1.3 x 10⁻³ s⁻¹ nih.govresearchgate.net

These values indicate a relatively rapid association of the inhibitor to the enzyme, followed by a slow dissociation, which contributes to its potent inhibitory effect. The dissociation half-life (t₁/₂) is approximately 10 minutes. nih.gov

Binding Kinetics of NVP-DPP-728 with Human DPP-IV

| Kinetic Parameter | Value |

|---|---|

| k_on | 1.3 x 10⁵ M⁻¹s⁻¹ |

Interaction with Purified DPP-IV

The interaction between NVP-DPP-728 and purified DPP-IV is characterized by a high-affinity binding, a key feature of its inhibitory potential.

Stoichiometry of Binding (Mol/Mol)

Studies utilizing radiolabeled [14C]-NVP-DPP-728 with purified bovine kidney DPP-IV have demonstrated a binding stoichiometry of 1 mol of the inhibitor to 1 mol of the enzyme. nih.gov This one-to-one molecular interaction underscores a direct and specific binding event at the active site of the enzyme.

Dissociation Constant (K_d)

The high affinity of this interaction is quantified by a dissociation constant (K_d) of 12 nM, as determined in studies with purified bovine kidney DPP-IV. nih.gov The dissociation rate constant (k_off) was measured to be 1.0 x 10⁻³ s⁻¹ and 1.6 x 10⁻³ s⁻¹ in the absence and presence of 200 microM H-Gly-Pro-AMC, respectively. nih.gov This results in a dissociation half-life (t_1/2) of approximately 10 minutes. nih.gov

| Parameter | Value | Condition |

|---|---|---|

| Stoichiometry of Binding (Inhibitor:Enzyme) | 1:1 mol/mol | Purified bovine kidney DPP-IV |

| Dissociation Constant (K_d) | 12 nM | Purified bovine kidney DPP-IV |

| Dissociation Rate Constant (k_off) | 1.0 x 10⁻³ s⁻¹ | 0 microM H-Gly-Pro-AMC |

| 1.6 x 10⁻³ s⁻¹ | 200 microM H-Gly-Pro-AMC | |

| Dissociation Half-life (t_1/2) | ~10 minutes | - |

Mechanism of Inhibition

The inhibitory action of NVP-DPP-728 against DPP-IV is not a simple, single-step process. Instead, it involves a more complex and potent mechanism.

Two-Step Inhibition Mechanism

Research has shown that NVP-DPP-728 inhibits DPP-IV in a manner that is consistent with a two-step inhibition mechanism. nih.gov This type of inhibition, often referred to as slow-binding inhibition, suggests an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound complex. This mechanism contributes to the potent and sustained inhibitory effect of the compound.

Formation of a Nitrile-Dependent Complex with Transition State Characteristics

A crucial aspect of NVP-DPP-728's inhibitory activity is the formation of a novel, reversible, nitrile-dependent complex. nih.gov This complex exhibits characteristics of a transition state, which is a high-energy, unstable intermediate state that substrates pass through during an enzymatic reaction. By forming a stable complex that mimics this transition state, NVP-DPP-728 effectively locks the enzyme in an inactive conformation, thereby preventing it from processing its natural substrates. Kinetic evaluations have highlighted the essential role of the nitrile functionality at the 2-pyrrolidine position, in the L-configuration, for achieving maximal inhibitory activity. nih.gov

Selectivity Profiling Against Related Proteases

Specificity Against Dipeptidyl Peptidase II (DPP-II)

NVP-DPP-728 monohydrochloride demonstrates a high degree of specificity for its primary target, Dipeptidyl Peptidase IV (DPP-IV), over other related enzymes, including Dipeptidyl Peptidase II (DPP-II). Research findings indicate that NVP-DPP-728 is a potent inhibitor of DPP-IV with a reported inhibition constant (Ki) of 11 nM nih.govmedchemexpress.com. In contrast, its activity against DPP-II is significantly lower.

Studies have highlighted that NVP-DPP-728 exhibits a remarkable selectivity of over 15,000-fold for DPP-IV when compared to DPP-II tocris.com. This pronounced specificity is a critical attribute, as off-target inhibition of other peptidases could lead to unintended biological effects. The molecular structure of NVP-DPP-728 is designed to fit optimally into the active site of DPP-IV, while having a much lower affinity for the active site of DPP-II.

The following table summarizes the inhibitory activity and selectivity of NVP-DPP-728 against DPP-IV and DPP-II.

| Enzyme | Inhibition Constant (Ki) | Selectivity (fold difference vs. DPP-IV) |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 11 nM | - |

| Dipeptidyl Peptidase II (DPP-II) | >165,000 nM (estimated) | >15,000 |

Selectivity Over Other Proline-Cleaving Proteases

The high selectivity of NVP-DPP-728 monohydrochloride extends beyond DPP-II to a broader range of proline-cleaving proteases. This class of enzymes shares the characteristic of cleaving peptide bonds C-terminal to a proline residue. However, subtle differences in their structure and active site conformation allow for the development of selective inhibitors.

NVP-DPP-728 has been shown to be highly selective for DPP-IV over various other proline-cleaving proteases tocris.com. This selectivity is crucial for its targeted mechanism of action. Other members of this protease family include prolyl oligopeptidase (POP), fibroblast activation protein (FAP), dipeptidyl peptidase 8 (DPP8), and dipeptidyl peptidase 9 (DPP9). Non-specific inhibition of these enzymes could interfere with their diverse physiological roles.

The data underscores the specificity of NVP-DPP-728, which preferentially inhibits DPP-IV while sparing other related proteases.

| Enzyme | Selectivity Profile of NVP-DPP-728 |

|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | High Potency (Ki = 11 nM) |

| Proline-Cleaving Proteases (general) | >15,000-fold lower potency compared to DPP-IV |

Structure Activity Relationship Sar and Molecular Modeling of Nvp Dpp 728 Monohydrochloride

Key Structural Determinants for Activity

The potency of NVP-DPP-728 as a DPP-IV inhibitor is critically dependent on specific structural elements. Kinetic evaluations of NVP-DPP-728 and its analogues have pinpointed the nitrile group and the compound's stereochemistry as essential for high-affinity binding and effective inhibition. nih.gov

Role of Nitrile Functionality at the 2-Pyrrolidine Position

The nitrile functionality at the 2-pyrrolidine position is an indispensable feature for the maximal activity of NVP-DPP-728. nih.gov This compound is part of a class of inhibitors known as N-substituted-glycyl-2-cyanopyrrolidides. nih.govresearchgate.net Research indicates that NVP-DPP-728 inhibits DPP-IV through the formation of a novel, reversible, nitrile-dependent complex that possesses transition state characteristics. nih.govresearchgate.net The absence or modification of this nitrile group leads to a dramatic reduction in inhibitory potency. Comparative kinetic studies show that while NVP-DPP-728 has an inhibition constant (K(i)) of 11 nM, analogues lacking the cyano group or where the nitrile is replaced by an amide exhibit significantly higher K(i) values, ranging from 5.6 to over 300 µM. nih.gov This demonstrates that the 2-cyanopyrrolidine moiety is a key pharmacophore in this class of DPP-4 inhibitors. mdpi.com

Stereochemical Requirements (L-Configuration) for Maximal Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for the compound's inhibitory effect. Maximal activity is achieved only with the L-configuration at the 2-pyrrolidine position, which corresponds to the (S)-pyrrolidine structure in NVP-DPP-728's full chemical name: 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine. nih.govnih.gov This stereochemical requirement is a common feature among peptidomimetic inhibitors, as the active site of the target enzyme is chiral and selectively recognizes one stereoisomer over others. The L-configuration allows for optimal interaction with the amino acid residues in the active site of the DPP-IV enzyme. nih.gov

Comparative Analysis with Stereoisomers (D-antipode)

A comparative analysis between NVP-DPP-728 (L-configuration) and its stereoisomer, the D-antipode, starkly illustrates the importance of the correct stereochemistry. The D-antipode is approximately 500-fold less potent as an inhibitor of DPP-IV than NVP-DPP-728. nih.govresearchgate.net Despite this vast difference in potency, it was surprisingly found that both the L- and D-antipodes display identical dissociation kinetics, with a dissociation constant (k(off)) of 1.5 x 10⁻³ s⁻¹. nih.govresearchgate.net This suggests that while the initial binding and formation of the enzyme-inhibitor complex are significantly favored by the L-configuration, the stability of the complex, once formed, is similar for both stereoisomers. nih.gov

| Compound | Configuration | Key Structural Feature | Inhibition Constant (K(i)) | Potency Relative to NVP-DPP-728 |

|---|---|---|---|---|

| NVP-DPP-728 | L-(S)-Configuration | 2-cyano-pyrrolidine | 11 nM | 1x (Reference) |

| D-antipode | D-Configuration | 2-cyano-pyrrolidine | 5.6 µM (5600 nM) | ~1/500x |

| des-cyano/amide analogues | L-(S)-Configuration | Lacks 2-cyano group or has amide | 5.6 to >300 µM | Significantly lower |

Rational Design Principles for DPP-IV Inhibitors

The development of potent and selective DPP-IV inhibitors like NVP-DPP-728 is guided by rational design principles that leverage the known structure and function of the target enzyme. These inhibitors are often designed to mimic the natural substrates of DPP-IV. mdpi.commdpi.com

Bimodular Substrate-Derived Skeletal Features

Many DPP-IV inhibitors, including NVP-DPP-728, are classified as peptidomimetics because their structure is based on the natural substrates of the enzyme, such as glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate amino acid is proline or alanine. oatext.com The design of substrate-based inhibitors utilizes a bimodular approach. One module, the proline mimetic, is designed to occupy the S1 hydrophobic pocket of the enzyme's active site. mdpi.com In NVP-DPP-728, the 2-cyanopyrrolidine scaffold serves as this proline mimetic. mdpi.com The second module consists of the remainder of the molecule, which occupies the S2 pocket and contributes to further binding interactions. mdpi.com

Structural Elucidation of Compound-Enzyme Complexes

While a specific X-ray co-crystal structure of NVP-DPP-728 monohydrochloride complexed with human dipeptidyl peptidase-4 (DPP-4) is not publicly available, the structure of the enzyme itself has been extensively characterized, providing a robust framework for understanding inhibitor binding. The crystal structure of human DPP-4 (PDB ID: 1NU6) reveals a dimeric protein, with each monomer consisting of two distinct domains: a catalytic domain and a β-propeller domain. nih.govrcsb.org

The C-terminal catalytic domain possesses an α/β hydrolase fold, which is characteristic of many serine proteases. nih.govrcsb.org This domain houses the catalytic triad (B1167595) essential for enzymatic activity, composed of the residues Serine-630 (Ser630), Histidine-740 (His740), and Aspartate-708 (Asp708). nih.gov The active site is located at the interface between the two domains. nih.gov

The N-terminal β-propeller domain is an eight-bladed structure that plays a role in substrate recognition and provides a side opening for substrates to access the active site. nih.gov Understanding this architecture is fundamental to interpreting how inhibitors like NVP-DPP-728 orient themselves to achieve potent and specific inhibition.

NVP-DPP-728 is a member of the cyanopyrrolidine class of inhibitors, which are peptidomimetics designed to mimic the natural substrates of DPP-4. mdpi.com The binding of these inhibitors occurs within the enzyme's active site, which is comprised of several key subsites that recognize different parts of the substrate/inhibitor.

Kinetic studies of NVP-DPP-728 reveal that its potent inhibitory activity is critically dependent on the cyanopyrrolidine moiety. nih.gov The pyrrolidine (B122466) ring is designed to fit into the S1 subsite, a hydrophobic pocket that accommodates the proline residue of natural substrates. The cyano (-CN) group serves as a "warhead" that interacts directly with the catalytic triad. nih.govnih.gov

The primary interaction is a covalent, yet reversible, bond formed between the nitrile group of NVP-DPP-728 and the hydroxyl group of the catalytic Ser630. nih.govnih.gov This interaction is facilitated by the other members of the catalytic triad, His740 and Asp708, which function to activate the serine residue for nucleophilic attack. The remainder of the NVP-DPP-728 molecule occupies the S2 subsite, where it can form additional non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with residues like Glu205, Glu206, and Tyr662, enhancing binding affinity and selectivity. nih.gov

| Subsite | Role | Key Interacting Residues | Interacting Moiety of NVP-DPP-728 (Inferred) |

|---|---|---|---|

| Catalytic Site | Location of covalent bond formation | Ser630, His740, Asp708 | Cyano Group |

| S1 Subsite | Hydrophobic pocket for P1 residue | Tyr662, Tyr666, Val656, Val711 | Pyrrolidine Ring |

| S2 Subsite | Accommodates P2 residue/substituent | Glu205, Glu206, Arg125, Phe357 | N-substituted Glycyl Group |

The mechanism of NVP-DPP-728 is characterized by slow-binding kinetics, which is consistent with a two-step inhibition process. nih.gov This process involves the initial non-covalent binding of the inhibitor to the active site, followed by the formation of a more stable, covalent complex. This complex is described as a "novel, reversible, nitrile-dependent complex with transition state characteristics". nih.gov

This complex is an excellent mimic of the tetrahedral intermediate that is formed during the hydrolysis of natural peptide substrates. nih.gov In the enzymatic reaction, the hydroxyl group of Ser630 attacks the carbonyl carbon of the substrate's scissile peptide bond, forming a transient tetrahedral intermediate. In the case of NVP-DPP-728, the electrophilic carbon of the nitrile group is attacked by Ser630, resulting in the formation of a covalent imidate adduct. This adduct is structurally analogous to the tetrahedral intermediate but is significantly more stable, effectively "trapping" the enzyme in an inactive state.

The reversibility of this covalent bond is a key feature. The dissociation half-life for NVP-DPP-728 is approximately 10 minutes, indicating that while the bond is strong, it is not permanent, allowing for eventual enzyme recovery. nih.gov Kinetic evaluation of analogues demonstrates that the nitrile functionality in the correct stereochemical configuration is essential for this potent, reversible covalent mechanism. nih.gov

Computational Chemistry and Molecular Dynamics Studies

While specific molecular dynamics (MD) simulation studies for the NVP-DPP-728/DPP-4 complex are not detailed in the literature, this computational technique is widely used to investigate the dynamic behavior and stability of other DPP-4 inhibitor complexes. mdpi.comnih.govnih.gov MD simulations provide atomic-level insights into how the protein and ligand move and adapt to each other over time, which is not apparent from static crystal structures.

MD simulations can be used to:

Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, researchers can determine if the inhibitor remains stably bound in the active site. nih.govmdpi.com

Analyze Conformational Changes: Simulations can reveal how the binding of an inhibitor induces subtle changes in the conformation of the DPP-4 active site. mdpi.com

Characterize Intermolecular Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the inhibitor and specific residues can be monitored throughout the simulation. nih.gov

Following MD simulations, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed to calculate the binding free energy of the inhibitor. nih.gov This calculation provides a theoretical estimation of the binding affinity. The total free binding energy can be decomposed into contributions from different energy terms, such as van der Waals forces, electrostatic interactions, and solvation energy, identifying the key forces driving the binding process. nih.govmdpi.com

| Parameter | Methodology | Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | MD Simulation | Stability of the protein-ligand complex over time |

| RMSF (Root-Mean-Square Fluctuation) | MD Simulation | Flexibility of individual amino acid residues upon ligand binding |

| Binding Free Energy (ΔGbind) | MM/GBSA Calculation | Theoretical binding affinity of the inhibitor |

| Energy Decomposition | MM/GBSA Calculation | Identifies key energetic contributions (e.g., van der Waals, electrostatic) to binding |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. frontiersin.orgeurekaselect.com In the absence of a co-crystal structure, docking simulations can generate plausible binding models of NVP-DPP-728 within the DPP-4 active site. These models are crucial for visualizing potential interactions and guiding further drug design.

A typical docking investigation for a cyanopyrrolidine inhibitor like NVP-DPP-728 would involve:

Preparation: Using a known crystal structure of DPP-4 (e.g., PDB: 1NU6), the active site is defined. rcsb.org The 3D structure of NVP-DPP-728 is generated and optimized.

Docking Simulation: A docking algorithm systematically samples numerous positions and conformations of the inhibitor within the active site, scoring each pose based on a function that estimates binding affinity. mdpi.com

Analysis: The resulting poses are analyzed to identify the most favorable binding mode. This analysis focuses on key interactions, such as the proximity of the cyano group to Ser630, the fit of the pyrrolidine ring in the S1 pocket, and potential hydrogen bonds or hydrophobic interactions with active site residues. mdpi.com

Docking studies on various DPP-4 inhibitors have consistently highlighted the importance of interactions with a set of key residues that define the binding pockets and contribute to both affinity and selectivity. mdpi.complos.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design for understanding the intricate link between the chemical structure of a compound and its biological activity. For Dipeptidyl Peptidase IV (DPP-IV) inhibitors like NVP-DPP-728, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights into the structural requirements for potent inhibition. These methods are instrumental in optimizing lead compounds and designing novel molecules with enhanced efficacy.

While specific CoMFA and CoMSIA studies exclusively focused on NVP-DPP-728 are not extensively detailed in publicly available literature, the principles can be applied by examining research on structurally similar cyanopyrrolidine-based DPP-IV inhibitors. pharmacophorejournal.com These studies help to construct a reliable model of the DPP-IV active site and predict the inhibitory activity of new compounds. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves aligning the molecules, placing them in a 3D grid, and calculating the interaction energies between a probe atom and each molecule at the grid points. These calculated fields are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model.

For a series of pyrrolidine-based DPP-IV inhibitors, a CoMFA model demonstrated strong predictive capability. nih.gov In one such study, the model yielded a cross-validated q² of 0.651 and a non-cross-validated r² of 0.882. nih.gov The steric and electrostatic fields contributed 59.8% and 40.2%, respectively, indicating that both shape and electronic properties are crucial for inhibitor binding. nih.gov

The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

Steric Contour Maps: Green contours typically indicate areas where bulky groups are favored, while yellow contours show regions where steric hindrance is detrimental to activity. For DPP-IV inhibitors, steric bulk is often disfavored near the cyanopyrrolidine core to ensure a snug fit into the active site. nih.gov

Electrostatic Contour Maps: Blue contours represent regions where positive charges enhance activity, whereas red contours indicate where negative charges are preferred. An electropositive linker between the pyrrolidine head and an aryl tail has been suggested to be beneficial for DPP-IV inhibition. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the intermolecular interactions governing ligand-receptor binding.

A CoMSIA model for pyrrolidine analogues as DPP-IV inhibitors showed excellent predictive power, with a q² of 0.661 and an r² of 0.803. nih.gov This model incorporated steric, electrostatic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

CoMSIA contour maps provide further detail:

Hydrophobic Maps: Yellow contours might indicate regions where hydrophobic groups increase activity, while white contours suggest hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours can highlight favorable positions for H-bond donors and acceptors, respectively, while red contours may show unfavorable locations for these groups. The presence of a sulfonamide group, for instance, could act as a hydrogen bond acceptor and increase binding affinity. nih.gov

Application to NVP-DPP-728 Monohydrochloride

Based on the findings from QSAR studies on analogous cyanopyrrolidine DPP-IV inhibitors, a hypothetical 3D-QSAR analysis of NVP-DPP-728 and its derivatives would likely yield the following insights, which are consistent with its known structure-activity relationship:

Cyanopyrrolidine Moiety: The cyanopyrrolidine group is a critical pharmacophore that interacts with the catalytic site of DPP-IV. CoMFA and CoMSIA maps would likely show that this region is highly sensitive to steric and electronic changes. A small, electron-rich substituent at the 2-position of the pyrrolidine ring is crucial. nih.gov

Linker Region: The ethylamino-acetyl linker connecting the pyrrolidine ring to the cyanopyridin-2-yl group plays a role in correctly orienting the molecule within the binding pocket. The models would likely favor an electropositive character in this linker region. nih.gov

Cyanopyridin-2-yl Group: This part of the molecule interacts with the S2 extensive subsite of the enzyme. The contour maps would likely indicate that electron-rich groups and potential hydrogen bond acceptors in this region would enhance the binding affinity. nih.gov

The statistical robustness of such models is critical for their predictive power. Below is a table representing typical statistical parameters obtained in 3D-QSAR studies of DPP-IV inhibitors, which would be expected in an analysis of NVP-DPP-728 analogues.

Table 1: Representative Statistical Data from 3D-QSAR Models of Pyrrolidine-Based DPP-IV Inhibitors

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (cross-validated r²) | 0.651 | 0.661 | Indicates the internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.882 | 0.803 | Measures the goodness of fit of the model. |

| Predictive r² (for test set) | 0.706 | 0.706 | Assesses the model's ability to predict the activity of external compounds. |

| F-value | 125.6 | 78.9 | Represents the statistical significance of the model. |

| Optimal Number of Components | 5 | 4 | The number of latent variables used to build the PLS model. |

Data is illustrative and based on published models for analogous compound series. nih.gov

The table below illustrates how different structural modifications in hypothetical analogues of NVP-DPP-728 might affect their inhibitory activity, as could be predicted by robust CoMFA and CoMSIA models.

Table 2: Predicted vs. Experimental Activity for Hypothetical NVP-DPP-728 Analogues

| Compound | Modification from NVP-DPP-728 | Experimental pIC₅₀ | Predicted pIC₅₀ (CoMFA) | Predicted pIC₅₀ (CoMSIA) |

|---|---|---|---|---|

| Analogue 1 | R-configuration at cyanopyrrolidine | 5.3 | 5.5 | 5.4 |

| Analogue 2 | Replacement of cyano with amide | 6.1 | 6.0 | 6.2 |

| Analogue 3 | Removal of cyanopyridinyl nitrogen | 6.8 | 6.7 | 6.9 |

| Analogue 4 | Addition of methyl to linker | 7.2 | 7.3 | 7.1 |

pIC₅₀ values are hypothetical and for illustrative purposes to demonstrate the predictive nature of QSAR models.

In Vitro Research Methodologies and Findings

Cell-Based Assays for DPP-IV Activity

Cell-based assays are crucial for determining a compound's efficacy in a biological context. Research on NVP-DPP-728 has employed various methods to measure its inhibitory effect on DPP-IV activity.

The inhibitory potency of NVP-DPP-728 against DPP-IV is frequently quantified by measuring the enzyme's amidolytic activity. This method involves using a synthetic substrate that, when cleaved by DPP-IV, releases a fluorescent or chromogenic molecule, allowing for the measurement of enzyme activity. In one key study, NVP-DPP-728 was found to be a slow-binding inhibitor of human DPP-IV. nih.gov It potently inhibited the enzyme's amidolytic activity with a high degree of affinity. nih.gov

The kinetic parameters of this inhibition were thoroughly characterized, revealing a rapid association rate and a slow dissociation rate, which contribute to its effectiveness as an inhibitor. nih.gov The inhibition constant (Ki) was determined to be 11 nM. nih.gov This potent inhibition is a key factor in the compound's ability to prevent the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov

Table 1: Kinetic Parameters of NVP-DPP-728 Inhibition of Human DPP-IV

| Parameter | Value |

|---|---|

| Inhibition Constant (Ki) | 11 nM |

| Association Rate Constant (k_on) | 1.3 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 1.3 x 10⁻³ s⁻¹ |

Data sourced from Hughes et al., 1999. nih.gov

To understand the activity of NVP-DPP-728 in a more complex cellular environment, its inhibitory effects have been studied in various cell lines. The human colon adenocarcinoma cell line, Caco-2, is often used in such studies as it naturally expresses DPP-IV. Investigations involving NVP-DPP-728 have included assays with Caco-2 cells to confirm its activity against the cell-surface-bound form of the enzyme. nih.gov While the literature confirms the use of this cell line in the broader characterization of the compound, specific IC₅₀ or Kᵢ values derived from Caco-2 cell-based assays are not detailed in seminal publications. nih.gov

Investigating Incretin-Related Cellular Responses

The primary therapeutic rationale for DPP-IV inhibition is the potentiation of incretin hormones, which in turn stimulates insulin (B600854) secretion and supports beta-cell health.

Streptozotocin (STZ) is a compound known to be toxic to pancreatic beta-cells, inducing apoptosis and necrosis, and is often used in laboratory models to simulate beta-cell damage that occurs in diabetes. nih.gov While the protective effects of general DPP-IV inhibition on beta-cells have been investigated in animal models, scilit.com specific in vitro studies detailing the direct effect of NVP-DPP-728 on preventing STZ-induced apoptotic cell death in beta-cell lines such as INS-1 were not prominently found in the reviewed scientific literature.

The enhancement of glucose-stimulated insulin secretion (GSIS) is a key outcome of incretin hormone activity. While in vivo studies have demonstrated that NVP-DPP-728 improves insulin secretion in response to glucose challenges in animal models, nih.govjst.go.jpresearchgate.net specific in vitro research assessing the direct impact of NVP-DPP-728 on GSIS in cellular models like the INS-1 beta-cell line is not extensively detailed in the primary literature. The compound's effect on insulin secretion is largely understood to be an indirect result of its primary function: inhibiting DPP-IV and thereby increasing the circulating levels of endogenous incretins. nih.gov

Advanced Binding and Interaction Studies

To elucidate the precise molecular mechanism of inhibition, advanced binding and interaction studies have been conducted. These investigations have revealed that NVP-DPP-728 engages with the DPP-IV enzyme through a novel, reversible, nitrile-dependent complex. nih.gov

Using radiolabeled [¹⁴C]-NVP-DPP-728, researchers demonstrated that the compound binds to purified bovine kidney DPP-IV with high affinity and in a 1:1 molar ratio. nih.gov The dissociation constant (Kd) for this binding was determined to be 12 nM, indicating a very tight interaction. nih.gov The half-life for the dissociation of the compound from the enzyme was approximately 10 minutes. nih.gov

Further kinetic evaluations using analogues of NVP-DPP-728 determined that the nitrile group at the 2-pyrrolidine position, specifically in the L-configuration, is essential for maximal inhibitory activity. nih.gov Altering this chemical feature resulted in a significant loss of potency. nih.gov These findings support a two-step inhibition mechanism where the initial binding is followed by a conformational change, leading to the formation of a stable but reversible complex that exhibits characteristics of a transition state. nih.gov

Table 2: Binding Characteristics of NVP-DPP-728 with DPP-IV

| Parameter | Finding |

|---|---|

| Binding Stoichiometry | 1 mole of NVP-DPP-728 binds to 1 mole of DPP-IV |

| Dissociation Constant (Kd) | 12 nM |

| Dissociation Half-life (t₁₂) | ~10 minutes |

| Key Structural Requirement | Nitrile functionality at the 2-pyrrolidine position |

Data sourced from Hughes et al., 1999. nih.gov

Table of Compounds

| Compound Name |

|---|

| NVP-DPP-728 monohydrochloride |

| Streptozotocin |

| H-Gly-Pro-AMC |

| NVP-DPP-728 |

for NVP-DPP-728 monohydrochloride

This article details the in vitro research applications and findings concerning the chemical compound NVP-DPP-728 monohydrochloride, a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). The focus is strictly on the methodologies used to characterize its molecular interactions and the data derived from these studies.

Based on a review of the available scientific literature, there are no specific reported applications of Surface Plasmon Resonance (SPR) assays for the direct characterization of the binding kinetics of NVP-DPP-728 monohydrochloride to its target, DPP-IV. While SPR is a common technique for real-time, label-free analysis of molecular interactions, studies detailing its use for this particular compound have not been identified.

The molecular interaction between NVP-DPP-728 and its target, DPP-IV, has been characterized primarily through enzyme inhibition assays and radioligand binding studies. These assays have provided detailed kinetic and affinity data.

Enzyme Inhibition Assay The primary method used to determine the inhibitory activity of NVP-DPP-728 was an enzyme inhibition assay measuring DPP-IV's amidolytic activity. In a key study, the compound was found to inhibit human DPP-IV with a slow-binding mechanism. nih.govnih.gov This type of assay typically involves incubating the enzyme (DPP-IV) with a synthetic substrate that produces a fluorescent or colorimetric signal upon cleavage. The inhibitor (NVP-DPP-728) is added at various concentrations, and the rate of signal generation is measured to determine the extent of inhibition.

This methodology revealed that NVP-DPP-728 inhibits DPP-IV in a manner consistent with a two-step mechanism, suggesting the formation of a reversible, nitrile-dependent complex with the enzyme. nih.gov The kinetic evaluation demonstrated that the nitrile group at the 2-pyrrolidine position, specifically in the L-configuration, is crucial for maximal inhibitory activity. nih.gov

Radioligand Binding Assay To directly quantify the binding affinity, a radioligand binding assay was employed. This involved using a radiolabeled version of the compound, specifically [14C]-NVP-DPP-728. nih.gov In this assay, purified bovine kidney DPP-IV was incubated with [14C]-NVP-DPP-728, and the amount of bound radioligand was measured. This method allows for the determination of the dissociation constant (Kd), which reflects the affinity of the inhibitor for the enzyme. The study found that purified bovine kidney DPP-IV bound 1 mole of [14C]-NVP-DPP-728 per mole of enzyme with high affinity. nih.gov

The collective findings from these molecular interaction assays provided a detailed profile of NVP-DPP-728's interaction with DPP-IV.

Key Kinetic and Binding Parameters for NVP-DPP-728

| Parameter | Value | Target Enzyme | Methodology |

| Ki (Inhibition Constant) | 11 nM | Human DPP-IV | Enzyme Inhibition Assay |

| k_on (Association Rate) | 1.3 x 10⁵ M⁻¹s⁻¹ | Human DPP-IV | Enzyme Inhibition Assay |

| k_off (Dissociation Rate) | 1.3 x 10⁻³ s⁻¹ | Human DPP-IV | Enzyme Inhibition Assay |

| Kd (Dissociation Constant) | 12 nM | Bovine Kidney DPP-IV | Radioligand Binding Assay |

This table summarizes the key kinetic and binding data for NVP-DPP-728 as determined by molecular interaction assays. nih.govmedchemexpress.com

Publicly accessible chemical and biological databases provide curated information on the interaction between NVP-DPP-728 and its molecular target. These databases aggregate data from various scientific publications and bioassays.

BindingDB The BindingDB database, which collects measured binding affinities of protein-ligand interactions, contains entries for NVP-DPP-728. Data for the ligand (BDBM11113) shows its interaction with Dipeptidyl peptidase 4 from rat. bindingdb.org The assay results curated in this database confirm its high-potency inhibitory activity. bindingdb.org

ChEMBL The ChEMBL database, which stores bioactivity data, also contains information on NVP-DPP-728. The data confirms that its molecular target is Dipeptidyl peptidase IV.

PubChem The PubChem database provides comprehensive information on chemical substances and their biological activities. While specific bioassay results for NVP-DPP-728 are aggregated within this database, the primary findings consistently point to its function as a potent DPP-IV inhibitor, referencing the seminal kinetic studies.

The information from these databases corroborates the findings from the primary literature, establishing NVP-DPP-728 as a high-affinity inhibitor of DPP-IV.

BioAssay Data for NVP-DPP-728 from Public Databases

| Database | Target Name | Organism | Assay Type | Activity Value |

| BindingDB | Dipeptidyl peptidase 4 | Rat | IC50 | 2.30 nM |

| Primary Literature | Dipeptidyl peptidase IV | Human | Ki | 11 nM |

| Primary Literature | Dipeptidyl peptidase IV | Bovine | Kd | 12 nM |

This table presents bioactivity data for NVP-DPP-728 from the BindingDB database and primary literature, highlighting its potent inhibition of DPP-IV across different species. nih.govbindingdb.org

Preclinical Efficacy Studies in Animal Models

Models of Impaired Glucose Homeostasis

Genetically Predisposed Models (e.g., Obese Zucker Rats)

The obese Zucker (fa/fa) rat is a well-characterized genetic model of obesity, insulin (B600854) resistance, and impaired glucose tolerance, which mimics mild type 2 diabetes in humans. nih.govinotiv.com In this model, the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV) by NVP-DPP-728 was investigated as a therapeutic approach to improve glucose homeostasis. nih.gov Studies using obese Zucker rats demonstrated that treatment with NVP-DPP-728 led to significant improvements in their metabolic state. Specifically, the compound was shown to enhance the body's handling of a glucose challenge, indicating its potential to counteract the inherent glucose intolerance present in this genetic model. nih.govresearchgate.net

Chemically Induced Diabetes Models (e.g., Streptozotocin-Induced Diabetic Rats/Mice)

Streptozotocin (STZ) is a chemical agent widely used in research to induce a state of diabetes in rodents by selectively destroying the insulin-producing beta cells of the pancreas. This method allows for the creation of animal models that exhibit hyperglycemia and insulin deficiency, characteristic of type 1 diabetes, or, when combined with a high-fat diet, a model resembling type 2 diabetes. nih.gov While this is a common and important model for studying potential anti-diabetic agents, specific research detailing the preclinical efficacy of NVP-DPP-728 monohydrochloride in STZ-induced diabetic models was not prominently available in the reviewed literature.

Diet-Induced Metabolic Dysfunction Models (e.g., High-Fat Diet-Fed Rats)

Animal models featuring diet-induced metabolic dysfunction are crucial for studying the effects of therapeutic compounds in a context that reflects human lifestyle-related metabolic disorders. diabetesjournals.org Feeding rodents a high-fat diet leads to the development of impaired glucose tolerance and other metabolic abnormalities. diabetesjournals.orgnih.gov The efficacy of NVP-DPP-728 was assessed in high-fat diet-fed Fischer 344 rats. nih.gov In this model, the high-fat diet successfully induced impaired glucose tolerance. nih.gov The administration of NVP-DPP-728 was found to counteract these diet-induced deficits, demonstrating its therapeutic potential in a non-genetic model of metabolic dysfunction. nih.gov

Impact on Glucose Metabolism and Insulin Secretion

Amelioration of Glucose Intolerance

Across multiple animal models, a primary finding was the significant amelioration of glucose intolerance following treatment with NVP-DPP-728. In obese Zucker rats, the administration of the compound prior to an oral glucose tolerance test (OGTT) resulted in a restoration of glucose excursions to normal levels. nih.gov Similarly, in rats with diet-induced glucose intolerance, NVP-DPP-728 significantly suppressed the sharp rise in blood glucose after a glucose challenge. nih.gov Studies in aged Wistar and Fischer 344 rats, which exhibit age-related declines in glucose metabolism, also showed that NVP-DPP-728 improved glucose tolerance. nih.govjst.go.jp This effect is attributed to the inhibition of DPP-IV, which in turn increases the levels of endogenous incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govdiabetesjournals.org

| Animal Model | Parameter Measured | Outcome with NVP-DPP-728 Treatment | Reference |

|---|---|---|---|

| Obese Zucker Rats | Glucose Excursion during OGTT | Restored to normal levels | nih.gov |

| High-Fat Diet-Fed Rats | Glucose Excursion during OGTT | Significantly suppressed | nih.gov |

| Aged Wistar Rats | Glucose Tolerance | Improved | nih.gov |

Potentiation of Early Insulin Response

A key mechanism underlying the improvement in glucose tolerance is the potentiation of the early insulin response to a glucose load. nih.gov In obese Zucker rats, DPP-IV inhibition with NVP-DPP-728 led to a significantly amplified early phase of insulin secretion during an OGTT. nih.gov This enhanced insulin release is crucial for controlling post-meal blood glucose spikes. Similar findings were observed in high-fat diet-fed rats, where the improvement in glucose tolerance was associated with a stimulation of early insulin secretion. nih.gov Research in aged rats also confirmed that NVP-DPP-728 potentiated the early insulin response, which is often diminished with age. nih.govjst.go.jp This effect is consistent with the known role of GLP-1 in stimulating glucose-dependent insulin secretion from pancreatic beta cells. diabetesjournals.org

| Animal Model | Parameter Measured | Outcome with NVP-DPP-728 Treatment | Reference |

|---|---|---|---|

| Obese Zucker Rats | Early Phase Insulin Response | Significantly amplified | nih.gov |

| High-Fat Diet-Fed Rats | Early Insulin Secretion | Stimulated | nih.gov |

| Aged Wistar & Fischer 344 Rats | Early Insulin Response | Potentiated | nih.gov |

Augmentation of Insulin Secretion

NVP-DPP-728 has demonstrated a significant ability to enhance insulin secretion in response to glucose challenges in animal models. In obese Zucker rats, a model for insulin resistance, oral administration of NVP-DPP-728 led to a markedly amplified early-phase insulin response during an oral glucose tolerance test (OGTT). nih.govresearchgate.net This potentiation of insulin release contributed to the normalization of glucose excursions in these animals. nih.govresearchgate.net

Similarly, studies in healthy cats showed that NVP-DPP-728 increased insulin output during an intravenous glucose tolerance test (ivGTT). nih.govscispace.com This effect on insulin secretion is a direct consequence of DPP-4 inhibition, which elevates the levels of active glucagon-like peptide-1 (GLP-1), a potent stimulator of glucose-dependent insulin release. nih.govresearchgate.net

Table 1: Effect of NVP-DPP-728 on Insulin Secretion in Animal Models

| Animal Model | Test | Outcome |

|---|---|---|

| Obese Zucker Rats | Oral Glucose Tolerance Test (OGTT) | Significantly amplified early-phase insulin response nih.govresearchgate.net |

Preservation of Endogenous GLP-1 Levels

A primary mechanism through which NVP-DPP-728 exerts its effects is by preventing the rapid degradation of endogenous incretin hormones, most notably GLP-1. The enzyme DPP-4 quickly inactivates GLP-1 in the circulation. nih.gov Preclinical research confirms that NVP-DPP-728 is an effective inhibitor of this process.

In studies with obese Zucker rats, administration of NVP-DPP-728 completely prevented the inactivation of GLP-1 (7-36) amide. nih.govresearchgate.net This led to increased circulating concentrations of the active form of the hormone. nih.govresearchgate.net Further investigation in conscious dogs provided quantitative evidence of this effect; treatment with NVP-DPP-728 resulted in a fourfold increase in the plasma concentration of intact, biologically active GLP-1 following a meal. researchgate.net

Table 2: Effect of NVP-DPP-728 on Active GLP-1 Levels in Animal Models

| Animal Model | Observation | Result |

|---|---|---|

| Obese Zucker Rats | Prevention of GLP-1 Inactivation | Inactivation was completely prevented nih.govresearchgate.net |

Reduction of Plasma Glucagon (B607659) Concentration

In addition to its effects on insulin and GLP-1, NVP-DPP-728 has been shown to modulate the secretion of glucagon, a hormone that raises blood glucose levels. The enhancement of active GLP-1 levels is known to suppress postprandial glucagon secretion. nih.govscispace.com

Effects on Pancreatic Islet Physiology

Beyond the immediate hormonal effects, research into DPP-4 inhibitors has explored their long-term impact on the health and function of pancreatic islets, the micro-organs containing insulin-producing beta-cells.

Influence on Beta-Cell Mass and Morphology

A critical aspect of islet health is the maintenance of an adequate beta-cell mass. Preclinical studies have shown that DPP-4 inhibitors can positively influence beta-cell mass in rodent models of diabetes. nih.govdiabetesjournals.org Chronic administration of a DPP-4 inhibitor in a mouse model of type 2 diabetes resulted in a significant increase in beta-cell mass and an improvement in islet architecture compared to untreated diabetic controls. diabetesjournals.orgnih.gov Treatment with DPP-4 inhibitors has also been linked to an increase in islet insulin content. diabetesjournals.org In some rodent models, this class of inhibitors was observed to correct the abnormal distribution of glucagon-producing alpha-cells within the islet, further contributing to improved morphology. nih.gov

Mechanisms of Beta-Cell Regeneration (Proliferation and Apoptosis)

The observed increase in beta-cell mass with DPP-4 inhibitor treatment is believed to result from a dual effect on beta-cell turnover: stimulating proliferation and neogenesis (the formation of new beta-cells) while simultaneously inhibiting apoptosis (programmed cell death). researchgate.net

In various animal models of diabetes, treatment with DPP-4 inhibitors like vildagliptin and sitagliptin (B1680988) has been shown to promote beta-cell regeneration, increase the number of proliferating beta-cells, and suppress apoptosis. nih.govfrontiersin.org Studies using human islets in culture have also shown that DPP-4 inhibitors can protect beta-cells from death induced by high glucose, lipids, and inflammatory cytokines. oup.com This protective effect is mediated, at least in part, by the stabilization of local GLP-1, which activates anti-apoptotic pathways within the beta-cell. researchgate.netoup.com The combined effect of reduced cell death and increased cell formation provides a mechanism for the preservation and expansion of beta-cell mass. frontiersin.orgresearchgate.net

Comparative Preclinical Pharmacological Studies

Comparison with Other DPP-IV Inhibitors (e.g., Vildagliptin, Sitagliptin, Saxagliptin, Alogliptin)

While direct head-to-head preclinical studies comparing NVP-DPP-728 with other major dipeptidyl peptidase-IV (DPP-IV) inhibitors like vildagliptin, sitagliptin, saxagliptin, and alogliptin are not extensively available in the reviewed literature, a comparative understanding can be gleaned from their individual preclinical profiles.

NVP-DPP-728 demonstrated the initial proof-of-concept for the therapeutic potential of DPP-IV inhibition in animal models nih.gov. Subsequent development led to second-generation inhibitors such as vildagliptin, which was designed to have improved binding kinetics science.gov.

In terms of potency, saxagliptin has been shown to be a highly potent inhibitor, approximately 10-fold more potent than vildagliptin or sitagliptin in in-vitro studies at 37°C nih.gov. Alogliptin has also been highlighted for its high in-vitro selectivity for DPP-IV over related enzymes like DPP-VIII and DPP-IX when compared to sitagliptin, saxagliptin, and vildagliptin nih.govresearchgate.net.

Preclinical studies in mice have shown that despite chemical diversity, the acute glucose-lowering efficacy of alogliptin, linagliptin, saxagliptin, sitagliptin, and vildagliptin directly correlates with the inhibition of plasma DPP-IV enzyme activity. These inhibitors have demonstrated the ability to reduce plasma glucose excursions by over 50% in oral glucose tolerance tests in mice.

While NVP-DPP-728 effectively improves glucose tolerance in animal models, the newer generation of DPP-IV inhibitors has been extensively studied and characterized for their specific pharmacokinetic and pharmacodynamic properties, leading to their widespread clinical use. Meta-analyses of clinical trials have suggested no major differences in the glycemic control improvements among the later-generation DPP-IV inhibitors frontiersin.org.

Table 1: Comparative Aspects of NVP-DPP-728 and Other DPP-IV Inhibitors in Preclinical Settings

| Inhibitor | Key Preclinical Findings | Potency/Selectivity Notes |

|---|---|---|

| NVP-DPP-728 | Established proof-of-concept for DPP-IV inhibition; improves glucose tolerance and insulin response in rodent models. | Potent, reversible, and nitrile-dependent inhibitor with a Ki of 11 nM for human DPP-IV medchemexpress.com. |

| Vildagliptin | Developed to improve upon the binding kinetics of NVP-DPP-728 science.gov. Shows favorable effects on pancreatic islet function science.gov. | Potent and selective inhibitor science.gov. |

| Sitagliptin | Effective in improving glycemic control in various animal models. | Potent and selective DPP-IV inhibitor. |

| Saxagliptin | Demonstrated to be approximately 10-fold more potent than vildagliptin or sitagliptin in in-vitro studies at 37°C nih.gov. | Highly potent, long-acting, and selective inhibitor mdpi.com. |

| Alogliptin | Shows greater in-vitro selectivity for DPP-IV over DPP-VIII and DPP-IX compared to other launched inhibitors nih.govresearchgate.net. Reduces key metabolic parameters in diabetic animal models nih.govresearchgate.net. | Highly selective and potent inhibitor researchgate.net. |

Potential for Combination Therapies (e.g., with Alpha-Glucosidase Inhibitors)

The complementary mechanisms of action of DPP-IV inhibitors and alpha-glucosidase inhibitors suggest a therapeutic potential for their combination. Alpha-glucosidase inhibitors, such as miglitol and acarbose, delay the absorption of carbohydrates from the small intestine nih.gov. This action not only helps in managing postprandial glucose levels but also results in the delivery of undigested carbohydrates to the distal gut, which can stimulate the secretion of glucagon-like peptide-1 (GLP-1) nih.gov.

DPP-IV inhibitors, including NVP-DPP-728, work by preventing the degradation of incretin hormones like GLP-1, thereby prolonging their insulinotropic and glucagonostatic effects nih.gov. A combination therapy could, therefore, synergistically enhance active GLP-1 levels; alpha-glucosidase inhibitors would increase GLP-1 secretion, while DPP-IV inhibitors would extend its half-life nih.gov.

Preclinical studies with other DPP-IV inhibitors have supported this hypothesis. For instance, in rodent models, the combination of a DPP-IV inhibitor with an alpha-glucosidase inhibitor has been shown to lead to a more pronounced increase in plasma active GLP-1 levels and a greater improvement in glucose tolerance than either agent alone. Specifically, studies in mice have shown that miglitol can potentiate GLP-1 secretion researchgate.net. While direct preclinical studies investigating the combination of NVP-DPP-728 with an alpha-glucosidase inhibitor were not identified in the reviewed literature, the established mechanisms of action provide a strong rationale for the potential efficacy of such a combination.

Studies in Non-Human Animal Species

Effects in Rodent Models (e.g., Rats, Mice)

Preclinical studies in various rodent models have been instrumental in elucidating the efficacy of NVP-DPP-728. In obese Zucker rats, a model for insulin resistance and glucose intolerance, oral administration of NVP-DPP-728 led to a significant improvement in oral glucose tolerance nih.gov. This was accompanied by an amplified early-phase insulin response to a glucose load and a complete prevention of the inactivation of GLP-1 (7-36) amide nih.gov. These findings suggest that the glucose-lowering effect of NVP-DPP-728 is mediated by the potentiation of endogenous GLP-1.

In aged Wistar and Fischer 344 (F344) rats with normal DPP-IV activity, NVP-DPP-728 improved glucose tolerance following an oral glucose challenge by enhancing the early insulin response nih.govjst.go.jp. This effect was attributed to the direct inhibition of plasma DPP-IV activity nih.govjst.go.jp.

Furthermore, in a high-fat diet-fed rat model, which induces impaired glucose tolerance, NVP-DPP-728 significantly suppressed glucose excursions after a glucose challenge. This improvement was associated with the stimulation of early insulin secretion and was a direct result of plasma DPP-IV activity inhibition nih.gov.

Effects in Carnivorous Non-Human Animals (e.g., Cats)

The therapeutic potential of NVP-DPP-728 has also been explored in feline models, given the similarities in the pathophysiology of feline diabetes mellitus and human type 2 diabetes nih.gov. In healthy cats, administration of NVP-DPP-728 demonstrated significant physiological effects relevant to glucose homeostasis.

During intravenous glucose tolerance tests (ivGTT), NVP-DPP-728 significantly increased insulin output nih.gov. In both ivGTT and meal response tests, the compound markedly reduced glucagon output nih.govuzh.ch. The activity of DPP-IV in healthy cats has been indirectly confirmed by the observation that a DPP-IV inhibitor led to increased insulin and decreased glucagon concentrations after an intravenous glucose challenge nih.gov. These findings indicate that NVP-DPP-728 can modulate pancreatic hormone secretion in a beneficial manner for glycemic control in felines.

Species-Specific Differences in Response (e.g., Fischer 344 DPP-IV deficient rats)

Studies utilizing a specific substrain of Fischer 344 (F344) rats that are genetically deficient in DPP-IV activity have provided crucial insights into the mechanism of action of NVP-DPP-728 and have highlighted species-specific differences in response.

Interestingly, aged DPP-IV deficient F344 rats exhibited better glucose tolerance and a preserved early insulin response compared to their DPP-IV positive counterparts and aged Wistar rats nih.govjst.go.jp. Similarly, under a high-fat diet, DPP-IV deficient F344 rats did not show the marked impairment in glucose tolerance that was observed in DPP-IV positive rats nih.gov. In these DPP-IV deficient rats, NVP-DPP-728 did not affect glucose tolerance, further confirming its specific mode of action nih.govresearchgate.net.

Table 2: Summary of NVP-DPP-728 Effects in Different Animal Models

| Animal Model | Key Findings with NVP-DPP-728 | Reference |

|---|---|---|

| Obese Zucker Rats | Improved oral glucose tolerance, amplified early insulin response, and prevented GLP-1 inactivation. | nih.gov |

| Aged Wistar and F344 Rats (DPP-IV Positive) | Improved glucose tolerance and potentiated early insulin response. | nih.govjst.go.jp |

| High-Fat Diet-Fed F344 Rats (DPP-IV Positive) | Suppressed glucose excursions and stimulated early insulin secretion. | nih.gov |

| Healthy Cats | Increased insulin output and significantly reduced glucagon output. | nih.gov |

| Fischer 344 Rats (DPP-IV Deficient) | No effect on glucose tolerance, confirming the specific DPP-IV inhibitory action of the compound. | nih.govjst.go.jpnih.gov |

Advanced Research Directions and Future Perspectives

Exploration of Additional Biological Targets and Pathways

While the primary therapeutic application of DPP-IV inhibitors has been in managing type 2 diabetes through the regulation of incretin (B1656795) hormones like GLP-1, emerging evidence suggests a much wider range of biological functions. iosrphr.orgresearchgate.net

The enzyme DPP-IV is widely expressed in various tissues, including immune cells and the vasculature, indicating that its inhibition could have pleiotropic effects extending beyond glycemic control. fao.org Research is actively exploring these non-glycemic roles, which include potential cardiovascular protection and immune system modulation. iosrphr.orgnih.gov DPP-IV is known to cleave a variety of cytokines, chemokines, and peptide hormones that are integral to the immune response. nih.gov By inhibiting this enzymatic action, compounds like NVP-DPP-728 may influence immune cell function, particularly T cell activation and signal transduction. nih.govresearchgate.net

Furthermore, DPP-IV can exert non-catalytic functions through interactions with other proteins such as adenosine deaminase (ADA). fao.orgnih.gov This interaction is crucial in T cell co-stimulation. fao.org The soluble form of DPP-IV found in plasma also plays a role in various physiological processes, independent of its enzymatic activity. oup.com These multifaceted functions suggest that DPP-IV inhibitors could have therapeutic applications in autoimmune and inflammatory diseases. nih.gov

Potential Roles of DPP-IV Inhibition Beyond Glycemic Control:

| Physiological System | Potential Effects of DPP-IV Inhibition | Key Substrates/Interacting Proteins |

| Immune System | Modulation of T cell activation, regulation of inflammatory responses. nih.govresearchgate.net | Cytokines, Chemokines, Adenosine Deaminase (ADA). nih.gov |

| Cardiovascular System | Improved myocardial function, endothelial function, and potential reduction in atherosclerosis development. iosrphr.orgfao.org | GLP-1, Neuropeptides. fao.org |

| Nervous System | Potential neuroprotective and neurotrophic effects. iosrphr.org | Neuropeptide Y, Substance P. oup.com |

DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, particularly where the second amino acid is proline or alanine. researchgate.netmdpi.com While its action on incretins like GLP-1 and GIP is well-documented, DPP-IV has a broad range of substrates. researchgate.netnih.gov Identifying and understanding the functional consequences of cleaving these novel substrates is a key area of current research.

These substrates include a variety of bioactive peptides that regulate diverse biological processes. oup.com For example, DPP-IV-mediated cleavage can either inactivate peptides or generate new bioactive forms with different receptor affinities and functions. oup.com

Table of Selected DPP-IV Substrates and Their Functions:

| Substrate | Biological Function | Effect of DPP-IV Cleavage |

| Glucagon-like peptide-1 (GLP-1) | Stimulates insulin (B600854) secretion, suppresses glucagon (B607659) secretion. iosrphr.orgnih.gov | Inactivation. nih.gov |

| Glucose-dependent insulinotropic peptide (GIP) | Stimulates insulin secretion. researchgate.netnih.gov | Inactivation. mdpi.com |

| Neuropeptide Y (NPY) | Regulates appetite, blood pressure, and circadian rhythms. | Generates NPY [3-36], which has altered receptor selectivity. oup.com |

| Substance P (SP) | Involved in pain transmission and inflammation. | Generates new bioactive fragments. oup.com |

| Chemokines (e.g., MIP-1α) | Mediate immune cell trafficking. | Can alter chemoattractant efficiency. nih.gov |

Development of Related Chemical Entities and Analogues

The clinical success of DPP-IV inhibitors has spurred the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Research is focused on designing structurally novel inhibitors and developing strategies to ensure high selectivity.

The quest for novel DPP-IV inhibitors has led to the exploration of diverse chemical scaffolds beyond the initial peptidomimetic designs. mdpi.com Non-peptidomimetic inhibitors are structurally more varied and offer opportunities for unique interactions with the enzyme's active site. mdpi.com One such promising class of compounds is based on pyrazole and its fused derivatives, like pyrazolo-pyrimidinones. researchgate.netnih.gov

Researchers have designed and synthesized series of these compounds, evaluating their DPP-IV inhibitory activity. For instance, certain pyrazolo-pyrimidinone derivatives have demonstrated potent inhibition of the DPP-IV enzyme in vitro and promising blood glucose-lowering activity in vivo. researchgate.netnih.gov Molecular docking studies have been instrumental in understanding how these novel structures, such as those incorporating pyrazole-based thiosemicarbazones, interact with key residues like Arg358 and Tyr666 in the DPP-IV active site. nih.gov

A critical aspect of developing new DPP-IV inhibitors is ensuring high selectivity over other related dipeptidyl peptidases, such as DPP-8 and DPP-9. mdpi.comnih.gov Off-target inhibition can lead to undesirable side effects. Therefore, strategies for developing selective inhibitors are paramount.

These strategies often involve computational methods like molecular docking to predict binding affinities and interaction modes with the target enzyme. researchgate.netnih.gov By understanding the structural differences in the active sites of DPP-IV, DPP-8, and DPP-9, medicinal chemists can design molecules that preferentially bind to DPP-IV. researchgate.net For example, the S1 pocket of DPP-IV can accommodate various substituted rings, and modifications to these moieties can enhance selectivity. nih.gov The development of reliable in vitro assays using recombinant human DPP-8 and DPP-9 proteins is also crucial for accurately evaluating the selectivity profile of new inhibitor candidates. nih.gov

Advanced Synthetic Methodologies

The synthesis of complex heterocyclic scaffolds found in many DPP-IV inhibitors remains an area of active research. nih.gov Efficient and versatile synthetic routes are essential for producing libraries of analogues for structure-activity relationship (SAR) studies. oatext.com

Recent advancements include the development of multi-step synthetic routes for various inhibitor classes, including those based on piperazine, pyrazole, and 1,2,3-triazole cores. mdpi.comnih.gov Techniques like "click chemistry," specifically the 1,3-dipolar cycloaddition, have been employed to create triazole-based analogues of existing drugs like Sitagliptin (B1680988). nih.gov Other innovative approaches include one-pot Mannich reactions to incorporate essential pharmacophoric elements, such as β-amino acid side chains, which enhance affinity for the DPP-IV enzyme. nih.gov These advanced methodologies facilitate the efficient construction of diverse molecular architectures, accelerating the discovery of next-generation DPP-IV inhibitors. researchgate.net

Solution-Phase Synthesis Approaches for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in pharmaceutical development. For NVP-DPP-728, research has explored synthetic strategies amenable to scale-up, with a significant focus on solution-phase synthesis. researchgate.net Unlike solid-phase synthesis, which is more suited for the rapid creation of analogues for initial research, solution-phase methods are generally more adaptable for large-quantity production. researchgate.net